5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide

HIV-1 integrase strand transfer inhibition INSTI

5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide (CAS 849475-71-4) is a primary amide derivative within the 5,6-dihydroxypyrimidine-4-carboxamide class, a scaffold rigorously validated as the pharmacophoric core of clinically successful HIV-1 integrase strand transfer inhibitors (INSTIs) including raltegravir. With a molecular formula of C9H7N3O3S and a molecular weight of 237.24 g/mol , this compound bears the unsubstituted carboxamide at the 4-position while retaining the essential 2-(2-thienyl) and 5,6-dihydroxy metal-chelating motifs.

Molecular Formula C9H7N3O3S
Molecular Weight 237.24 g/mol
CAS No. 849475-71-4
Cat. No. B15406459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide
CAS849475-71-4
Molecular FormulaC9H7N3O3S
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)N
InChIInChI=1S/C9H7N3O3S/c10-7(14)5-6(13)9(15)12-8(11-5)4-2-1-3-16-4/h1-3,13H,(H2,10,14)(H,11,12,15)
InChIKeySCXAUENZKSNKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide (CAS 849475-71-4): A Validated Primary Amide Reference Standard for HIV-1 Integrase Strand Transfer Inhibitor SAR


5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide (CAS 849475-71-4) is a primary amide derivative within the 5,6-dihydroxypyrimidine-4-carboxamide class, a scaffold rigorously validated as the pharmacophoric core of clinically successful HIV-1 integrase strand transfer inhibitors (INSTIs) including raltegravir . With a molecular formula of C9H7N3O3S and a molecular weight of 237.24 g/mol , this compound bears the unsubstituted carboxamide at the 4-position while retaining the essential 2-(2-thienyl) and 5,6-dihydroxy metal-chelating motifs. It was explicitly synthesized and characterized as compound 4 in the foundational structure-activity relationship (SAR) study that led from dihydroxypyrimidine carboxylic acids to optimized INSTI clinical candidates . The compound is commercially available with a purity of 97% (GC) .

Why 5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide Cannot Be Substituted with Generic Dihydroxypyrimidine Analogs in HIV Integrase Research


Within the 5,6-dihydroxypyrimidine-4-carboxamide chemotype, substitution at the carboxamide nitrogen is the single most critical determinant of HIV-1 integrase inhibitory potency . The primary amide (compound 4, IC50 = 50 µM) is 625-fold less potent than the N-(4-fluorobenzyl) analog (compound 9, IC50 = 0.01 µM) and 500-fold less potent than the N-benzyl analog (compound 1, IC50 = 0.08 µM) in the identical strand transfer assay . Conversely, the corresponding carboxylic acid (compound 34) is essentially inactive against integrase yet retains measurable activity against HCV NS5B polymerase (EC50 = 9.3 µM in replicon assay) . These dramatic potency cliffs—governed exclusively by the 4-position functional group—render the unsubstituted carboxamide uniquely valuable as a negative control and SAR baseline, but simultaneously demonstrate that generic substitution with any other dihydroxypyrimidine analog bearing a modified 4-position will produce misleading biological readouts .

Quantitative Differentiation Evidence for 5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide (849475-71-4) Relative to Key Comparators


HIV-1 Integrase Strand Transfer Inhibition: Primary Amide (4) vs. N-Substituted Carboxamide Analogs (1 and 9) – Direct Head-to-Head Comparison

In the foundational HIV-1 integrase SAR study by Pace et al., compound 4 (the unsubstituted primary amide) was directly compared with N-benzyl analog 1 and N-(4-fluorobenzyl) analog 9 in the identical recombinant HIV-1 integrase strand transfer assay . Compound 4 exhibited an IC50 of 50 µM, representing a 625-fold loss of potency relative to compound 1 (IC50 = 0.08 µM) and a 5,000-fold loss relative to compound 9 (IC50 = 0.01 µM) . The authors explicitly stated that the primary amide 4 'lost significant activity' and concluded that an aromatic ring separated by at least one sp³ atom from the amide nitrogen was essential for enzymatic potency .

HIV-1 integrase strand transfer inhibition INSTI primary amide SAR baseline

Target Selectivity Profiling: HIV-1 Integrase vs. HCV NS5B Polymerase – Cross-Study Functional Group Comparison

The dihydroxypyrimidine carboxylic acid analog 34 (2-(2-thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acid) demonstrated an EC50 of 9.3 µM in the cell-based HCV replicon assay , yet dihydroxypyrimidine carboxylic acid derivatives were reported to be 'almost inactive in the HIV integrase-mediated strand transfer assay' . In contrast, the primary carboxamide 4 retains measurable, albeit weak, integrase inhibitory activity (IC50 = 50 µM) while the introduction of N-alkyl/benzyl substituents dramatically enhances anti-integrase potency .

HIV integrase HCV NS5B polymerase target selectivity metal chelation pharmacophore

Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Scaffold in HCV NS5B Polymerase Inhibition

The 2-thienyl carboxylic acid analog (compound 34) demonstrated an EC50 of 9.3 µM in the HCV replicon assay , whereas the corresponding 3-thienyl regioisomer series yielded compounds such as 3 with an enzyme IC50 of 158 nM but poor replicon activity (EC50 = 10.9 µM) . Although direct carboxamide-to-carboxamide regioisomeric data for the primary amide are not published, the 2-thienyl substitution is the configuration present in the original lead compound 1 (N-benzyl-5,6-dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide) from which the entire INSTI discovery program evolved .

regioisomer thienyl substitution HCV NS5B structure-activity relationship scaffold selection

Reference Standard Qualification: Defined Physicochemical Identity and Purity Profile for Assay Normalization

CAS 849475-71-4 is commercially available with a verified purity of 97% by GC . The compound has been fully characterized by ¹H NMR and HRMS in the primary literature: ¹H NMR (DMSO-d6, 400 MHz) δ 8.46 (bs, 1H), 7.84 (bs, 1H), 7.81 (d, J = 3.6 Hz, 1H), 7.57 (d, J = 4.9 Hz, 1H), 7.08 (t, J = 3.9 Hz, 1H); HRMS calcd for C9H8N3O3S (M + H)⁺: 238.02809, found: 238.02734 . The compound has a predicted boiling point of 470.0 ± 55.0 °C, density of 1.78 ± 0.1 g/cm³, and pKa of 4.50 ± 1.00 , providing verifiable identity metrics that distinguish it from closely related analogs such as the carboxylic acid (CAS not identical) or N-substituted carboxamides.

reference standard purity quality control assay validation procurement specification

Evolutionary Lineage Confirmation: Direct Precursor Relationship to Raltegravir and Clinical INSTIs

The primary amide 4 belongs to the exact chemical series from which the HIV-1 integrase strand transfer inhibitor pharmacophore was derived and subsequently optimized. The N-benzyl-5,6-dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide (compound 1) was identified as the initial lead from which SAR exploration—including evaluation of the primary amide 4 as a comparator—ultimately yielded compound 38 (CIC95 = 78 nM in cell-based assay with 50% NHS), establishing the chemical lineage that led to the FDA-approved drug raltegravir . The 5,6-dihydroxypyrimidine-6-carboxamide substructure has been explicitly designated as a 'privileged scaffold' in subsequent independent studies .

raltegravir INSTI drug discovery lineage pharmacophore evolution clinical translation

Validated Application Scenarios for 5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide (CAS 849475-71-4) Based on Quantitative Differentiation Evidence


Negative Control Standard in HIV-1 Integrase Strand Transfer Enzymatic and Cellular Assays

The compound's precisely quantified IC50 of 50 µM in the recombinant HIV-1 integrase strand transfer assay establishes it as a validated negative control for INSTI screening campaigns. When used alongside a positive control such as the N-(4-fluorobenzyl) analog (IC50 = 0.01 µM), it provides a >5,000-fold dynamic range for assay quality control, enabling robust Z'-factor determination and inter-plate normalization in both biochemical and cell-based HIV-1 replication assays .

SAR Baseline Compound for 4-Position Carboxamide Optimization in Antiviral Drug Discovery

As the minimal pharmacophoric unit (unsubstituted primary amide) within the dihydroxypyrimidine-4-carboxamide class, this compound serves as the essential SAR baseline for any medicinal chemistry program exploring N-substitution effects on integrase inhibition. Its 50 µM IC50 provides the floor value against which all novel N-alkyl, N-benzyl, or N-heteroaryl analogs can be normalized, facilitating quantitative Free-Wilson or Hansch-type SAR analyses .

Target Engagement Selectivity Probe in Dual HIV/HCV Inhibitor Discovery Programs

Given the documented differential activity of carboxylic acid vs. carboxamide analogs against HIV integrase vs. HCV NS5B polymerase , this primary amide can be deployed as a selectivity probe in dual-pathogen inhibitor screening cascades. Its intermediate activity profile at integrase (IC50 = 50 µM) and predicted low NS5B activity makes it useful for discriminating target-specific from non-selective metal-chelating mechanisms of action .

Analytical Reference Standard with Published Spectroscopic Fingerprint for Chemical Procurement Quality Assurance

The published ¹H NMR, HRMS, and predicted physicochemical parameters (pKa, density, boiling point) provide a complete identity verification package. Upon procurement at 97% GC purity , laboratories can immediately confirm compound identity against these published values, ensuring that downstream biological data are generated with a chemically authenticated reference material, which is critical for data reproducibility in multi-site collaborative antiviral research programs.

Quote Request

Request a Quote for 5,6-Dihydroxy-2-(2-thienyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.